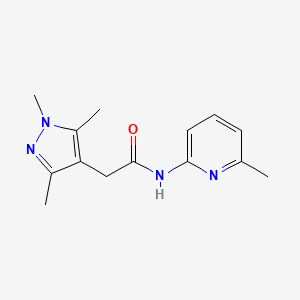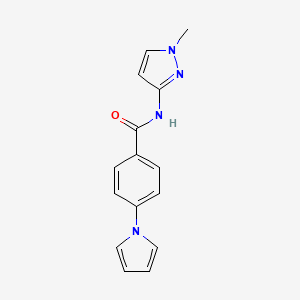
N-(3-methyl-1,2-oxazol-5-yl)-2-(2-methylpiperidin-1-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-methyl-1,2-oxazol-5-yl)-2-(2-methylpiperidin-1-yl)acetamide, also known as MOA-728, is a chemical compound that has been extensively studied for its potential use in scientific research. MOA-728 is a selective agonist for the μ-opioid receptor, a subtype of the opioid receptor family that is involved in the modulation of pain perception and reward pathways in the brain.
Mecanismo De Acción
N-(3-methyl-1,2-oxazol-5-yl)-2-(2-methylpiperidin-1-yl)acetamide acts as a selective agonist for the μ-opioid receptor, which is primarily found in the central nervous system. Activation of the μ-opioid receptor by N-(3-methyl-1,2-oxazol-5-yl)-2-(2-methylpiperidin-1-yl)acetamide leads to the inhibition of neurotransmitter release, resulting in analgesic and euphoric effects.
Biochemical and Physiological Effects:
N-(3-methyl-1,2-oxazol-5-yl)-2-(2-methylpiperidin-1-yl)acetamide has been shown to produce a range of biochemical and physiological effects, including pain relief, sedation, and respiratory depression. These effects are similar to those produced by other opioid drugs, such as morphine and fentanyl.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(3-methyl-1,2-oxazol-5-yl)-2-(2-methylpiperidin-1-yl)acetamide in lab experiments is its selectivity for the μ-opioid receptor, which allows for more precise manipulation of opioid signaling pathways. However, one limitation is that N-(3-methyl-1,2-oxazol-5-yl)-2-(2-methylpiperidin-1-yl)acetamide is a relatively new compound and its effects on long-term health outcomes are not yet fully understood.
Direcciones Futuras
There are several future directions for research involving N-(3-methyl-1,2-oxazol-5-yl)-2-(2-methylpiperidin-1-yl)acetamide. One potential area of study is the development of new pain medications that target the μ-opioid receptor with greater specificity and fewer side effects. Another area of research is the investigation of the role of the μ-opioid receptor in addiction and reward pathways, which could lead to the development of new treatments for addiction and withdrawal. Finally, further studies are needed to evaluate the long-term health effects of N-(3-methyl-1,2-oxazol-5-yl)-2-(2-methylpiperidin-1-yl)acetamide and to determine its potential for use in clinical settings.
Métodos De Síntesis
N-(3-methyl-1,2-oxazol-5-yl)-2-(2-methylpiperidin-1-yl)acetamide can be synthesized using a multi-step process that involves the reaction of 2-methylpiperidine with 3-methyl-5-amino-1,2-oxazole, followed by acetylation of the resulting amine with acetic anhydride. The final product is obtained through purification by column chromatography.
Aplicaciones Científicas De Investigación
N-(3-methyl-1,2-oxazol-5-yl)-2-(2-methylpiperidin-1-yl)acetamide has been used in a variety of scientific research applications, including studies on the mechanisms of opioid receptor signaling, the development of new pain medications, and the investigation of addiction and reward pathways in the brain. N-(3-methyl-1,2-oxazol-5-yl)-2-(2-methylpiperidin-1-yl)acetamide has also been used in animal studies to evaluate its potential as a treatment for opioid addiction and withdrawal.
Propiedades
IUPAC Name |
N-(3-methyl-1,2-oxazol-5-yl)-2-(2-methylpiperidin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O2/c1-9-7-12(17-14-9)13-11(16)8-15-6-4-3-5-10(15)2/h7,10H,3-6,8H2,1-2H3,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYZOUYAHFKIHMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1CC(=O)NC2=CC(=NO2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methyl-1,2-oxazol-5-yl)-2-(2-methylpiperidin-1-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3,4-dimethyl-N-[3-(methylcarbamoyl)phenyl]benzamide](/img/structure/B7457468.png)

![N-[1-(2,3-dihydroindol-1-yl)-3-methyl-1-oxobutan-2-yl]acetamide](/img/structure/B7457476.png)
![N-[[4-(2,3-dihydroindole-1-carbonyl)phenyl]methyl]acetamide](/img/structure/B7457481.png)
![1-[5-(2,3-dihydroindole-1-carbonyl)-1H-pyrrol-3-yl]ethanone](/img/structure/B7457483.png)
![[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyrrolidin-1-yl]-(furan-3-yl)methanone](/img/structure/B7457491.png)

![2-[[1-(2,4-Dimethylphenyl)tetrazol-5-yl]sulfanylmethyl]-5-ethyl-1,3,4-oxadiazole](/img/structure/B7457507.png)
![6-[(6-Ethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)methyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7457509.png)

